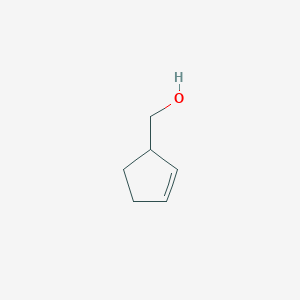

Cyclopent-2-enyl-methanol

Description

Historical Context of Cyclopentene (B43876) Chemistry

The study of cyclopentene and its derivatives is rooted in the late 19th century. The parent compound, cyclopentene, was first prepared and identified by Carl Gärtner in 1893. This foundational work opened the door to exploring the chemistry of five-membered carbocyclic systems. Early research focused on understanding the fundamental reactivity of the cyclopentene ring, including its susceptibility to addition reactions at the double bond and substitution reactions at the allylic positions. Over the decades, the development of new synthetic methods, such as the dehydration of cyclopentanol (B49286) and the vinylcyclopropane-cyclopentene rearrangement, has made a wide range of substituted cyclopentenes accessible to chemists. This accessibility has been crucial for investigating their potential applications and has laid the groundwork for utilizing more complex derivatives like Cyclopent-2-enyl-methanol in targeted synthesis.

Foundational Role of this compound Scaffolds in Organic Synthesis

The this compound framework is a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic properties. Its most notable application is as a key chiral building block in the industrial synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. nih.govresearchgate.net In the synthesis of Abacavir, the specific stereoisomer, (1S,4R)-4-(hydroxymethyl)cyclopent-2-enol, is crucial. google.comgoogle.com This scaffold allows for the precise installation of the purine (B94841) base at the C4 position and the primary alcohol at the C1 position, mimicking the structure of natural deoxynucleosides and enabling its function as a DNA chain terminator in the HIV replication process. nih.gov

The versatility of the this compound scaffold extends beyond antiviral agents. It serves as a precursor for a variety of carbocyclic C-nucleosides and other complex natural products. researchgate.net For instance, enantiomerically enriched (–)-(S)-(cyclopent-2-enyl)methanol has been utilized as a starting material for the synthesis of (–)-Carbovir, another carbocyclic nucleoside with antiviral activity. researchgate.net The ability to control the stereochemistry of the substituents on the cyclopentene ring makes this scaffold particularly valuable for asymmetric synthesis, enabling the production of biologically active molecules with high purity. google.com.na Furthermore, derivatives have been explored for other applications, including as corrosion inhibitors, demonstrating the broad utility of this chemical motif. researchgate.netelectrochemsci.org

Contemporary Research Landscape and Scholarly Challenges for this compound

In the modern era of chemical research, the this compound scaffold continues to be relevant. Contemporary studies often focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to access this and related structures. A significant and persistent challenge in this area is the control of stereochemistry during synthesis. google.com.na The biological activity of molecules derived from this scaffold is often dependent on a single, specific stereoisomer, as exemplified by Abacavir. nih.gov Consequently, a major focus of current research is the development of novel catalytic methods, including transition-metal-catalyzed asymmetric reactions, to produce the desired enantiomer in high yield and purity, thereby avoiding difficult and costly separation steps. sphinxsai.comderpharmachemica.com

The scaffold is also being applied in new contexts, driven by global health challenges. For example, in the search for treatments against COVID-19, derivatives of this compound, such as Abacavir, have been included in in-silico screening studies to assess their potential to interact with key viral proteins of SARS-CoV-2. nih.gov These computational approaches help to rapidly identify promising candidates for further investigation. Additionally, research into new catalytic applications for metal complexes is exploring the use of this compound derivatives in C-N cross-coupling reactions, aiming to create more efficient pathways for synthesizing complex amines. sphinxsai.comderpharmachemica.com These efforts highlight the ongoing scholarly pursuit of expanding the synthetic utility of this versatile building block and addressing the complex molecular challenges of the 21st century.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYOLOWXQDLHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312103 | |

| Record name | 2-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13668-59-2 | |

| Record name | 2-Cyclopentenemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopent-2-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ2A7Y674B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclopent 2 Enyl Methanol and Chiral Congeners

Stereoselective Synthesis of Cyclopent-2-enyl-methanol Derivatives

The demand for enantiomerically pure compounds has driven the development of sophisticated stereoselective synthetic strategies. These methods provide access to specific stereoisomers of this compound derivatives, which are crucial for their biological applications.

Enzymatic Resolution Techniques (e.g., Lipase-Catalyzed Esterification)

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. Lipases, in particular, are widely employed due to their commercial availability, broad substrate specificity, and high enantioselectivity. The principle of this technique lies in the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate.

In the context of this compound derivatives, lipase-catalyzed esterification or transesterification is a common strategy. For instance, the enzymatic resolution of cis- and trans-4-hydroxycyclopent-2-enylmethanol derivatives has been successfully achieved. In one approach, a racemic mixture of the alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated.

Key factors influencing the efficiency and selectivity of the resolution include the choice of lipase, the acyl donor, the solvent, and the reaction temperature. For example, Novozym-435®, an immobilized form of Candida antarctica lipase B, has been effectively used for the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268), a precursor to chiral 4-hydroxycyclopent-2-en-1-yl acetate (B1210297), with high enantiomeric excess (>99%) and isolated yield (95%) nih.gov.

Lipase-Catalyzed Resolution of this compound Precursors

| Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| cis-3,5-Diacetoxy-1-cyclopentene | Novozym-435® (Candida antarctica lipase B) | Transesterification | Methanol (B129727) in Methyl tert-butyl ether (MTBE) | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | >99% | 95% | nih.gov |

| Racemic 4-hydroxycyclopent-2-enylmethanol derivatives | Lipases | Esterification/Hydrolysis | Various | Enantiomerically enriched alcohols and esters | High | N/A |

Biocatalytic Pathways (e.g., ω-Transaminase-Mediated Transformations)

Biocatalytic pathways offer a green and efficient alternative for the synthesis of chiral molecules. ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. This transformation is highly valuable for the asymmetric synthesis of chiral amines, which can be key intermediates in the synthesis of chiral this compound derivatives.

For example, the asymmetric synthesis of chiral amines from prochiral ketones can be achieved with high enantiomeric excess using ω-transaminases. These chiral amines can then be further elaborated to the target alcohol. The synthesis of (1R,4S)-4-aminocyclopent-2-en-1-yl methanol, a precursor for the antiviral drug Abacavir, highlights the industrial relevance of this approach. The process often involves the reduction of a protected lactam intermediate, which can be obtained through resolution, to afford the desired chiral amino alcohol ijcpa.in.

The efficiency of ω-transaminase-mediated reactions can be influenced by factors such as substrate and product inhibition, and the thermodynamic equilibrium of the reaction. Strategies to overcome these limitations include the use of 'smart' amino donors to shift the equilibrium and high-throughput screening methods to identify optimal enzyme variants and reaction conditions rsc.org.

Asymmetric Synthetic Strategies

Beyond enzymatic methods, a range of asymmetric synthetic strategies have been developed to access chiral this compound congeners. These methods often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions to induce stereoselectivity.

One approach involves the use of a chiral auxiliary, a stereochemically pure molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, D-glucose-derived chiral auxiliaries have been employed in an enantioselective synthesis of cross-conjugated cyclopentenones, which are precursors to this compound derivatives nih.gov.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful strategy. This includes asymmetric hydrogenation of α,β-unsaturated ketones to produce chiral allylic alcohols.

Conventional Synthetic Approaches to this compound

Conventional synthetic methods, while sometimes lacking the stereocontrol of more advanced techniques, provide reliable and often scalable routes to racemic or achiral this compound and its derivatives.

Prins Reaction-Based Protocols for this compound Derivatives

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a classical method for the formation of carbon-carbon bonds and the synthesis of 1,3-diols and related structures. This reaction can be utilized to construct the cyclopentane (B165970) ring system of this compound precursors.

A notable application is the reaction of cyclopentadiene (B3395910) with formaldehyde. This reaction can lead to the formation of 4-hydroxycyclopent-2-enylmethanol derivatives . The outcome of the Prins reaction is highly dependent on the reaction conditions, such as the nature of the acid catalyst, the solvent, and the temperature. Under aqueous acidic conditions, a 1,3-diol can be the major product. In the absence of water, an allylic alcohol may be formed through elimination wikipedia.org. The initial diol products from the Prins reaction can then be further manipulated, for example, through selective protection of the primary hydroxyl group, to yield versatile intermediates for more complex syntheses .

Reductive Methodologies

Reductive methodologies are fundamental in organic synthesis for the conversion of carbonyl compounds to alcohols. In the context of this compound synthesis, the reduction of cyclopent-2-enone or its derivatives is a direct and common approach.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of ketones. The Luche reduction, which utilizes a combination of sodium borohydride and a lanthanide salt such as cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing the competing 1,4-conjugate addition. This method is highly chemoselective and can be performed under mild conditions.

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, especially when a chiral center is already present in the molecule or when a chiral reducing agent is used.

Reductive Synthesis of Cyclopent-2-enyl Alcohols

| Precursor | Reducing Agent/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Cyclopent-2-enone | Sodium Borohydride (NaBH₄) | Cyclopent-2-en-1-ol | Standard reduction of α,β-unsaturated ketone. | General Knowledge |

| α,β-Unsaturated Ketone | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | Selective 1,2-reduction, suppresses 1,4-addition. | General Knowledge |

| Protected Vince Lactam | Sodium Borohydride (NaBH₄) | tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | Reduction of an amide to an alcohol. | ijcpa.in |

Development of Novel Synthetic Procedures for this compound Precursors

The synthesis of this compound and its chiral analogues is a focal point in organic chemistry, driven by their utility as key intermediates in the preparation of a wide array of biologically significant molecules, most notably carbocyclic nucleosides. The continual pursuit of innovative and efficient synthetic strategies to access these precursors, especially in their enantiomerically pure forms, underscores their importance. This section provides a detailed overview of recent breakthroughs in the synthesis of precursors for this compound, with a specific emphasis on enzymatic desymmetrization, ruthenium-catalyzed asymmetric hydrogenation, and organocatalytic approaches.

A highly effective and increasingly popular strategy for accessing chiral precursors of this compound involves the enzymatic desymmetrization of prochiral meso-compounds. This powerful technique leverages the inherent stereoselectivity of enzymes, particularly lipases, to distinguish between enantiotopic functional groups within a meso-substrate. This selective transformation yields a chiral product with high enantiomeric excess (e.e.).

A prominent application of this methodology is the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene. In this process, the enzymatic transesterification of the meso-diacetate with an alcohol, such as methanol, is catalyzed by an immobilized lipase. This reaction selectively produces the chiral monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which serves as a crucial precursor for various chiral this compound derivatives. This method is distinguished by its high yields and exceptional enantioselectivities.

Detailed Research Findings:

Significant research efforts have been directed towards optimizing the reaction conditions for enzymatic desymmetrization to improve its efficiency and facilitate its application on a larger scale. For example, Novozym-435®, an immobilized lipase from Candida antarctica, has demonstrated remarkable efficacy in the transesterification of cis-3,5-diacetoxy-1-cyclopentene with methanol in methyl tert-butyl ether (MTBE). This optimized process consistently delivers the desired (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in high isolated yields and with outstanding enantiomeric purity, often exceeding 99% e.e. researchgate.net. A key advantage of this biocatalytic approach is the ability to reuse the immobilized enzyme for numerous cycles without any discernible loss in activity or selectivity, which significantly enhances the economic and environmental sustainability of the process. researchgate.net Furthermore, the entire synthetic sequence, from the initial photooxidation of cyclopentadiene to the final enzymatic desymmetrization step, has been successfully adapted into a continuous flow process, highlighting its potential for industrial-scale production. researchgate.net

Interactive Data Table: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

| Enzyme | Substrate | Product | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Novozym-435® | cis-3,5-Diacetoxy-1-cyclopentene | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95 | >99 | researchgate.net |

Ruthenium-catalyzed asymmetric hydrogenation stands out as a robust and versatile method for the stereoselective synthesis of chiral precursors to this compound. This technique typically involves the hydrogenation of a prochiral cyclopentenone derivative using a chiral ruthenium catalyst. The resulting chiral cyclopentanone (B42830) can then be readily converted to the desired cyclopentenol (B8032323) through subsequent reduction.

The enantioselectivity of this transformation is critically dependent on the chiral ligand coordinated to the ruthenium metal center. Among the various ligands developed, bidentate phosphines, such as those belonging to the DuPHOS family, have shown exceptional performance in these reactions.

Detailed Research Findings:

The asymmetric hydrogenation of 2-substituted cyclopentenones is a pivotal transformation in the synthesis of a multitude of valuable chiral compounds. Ruthenium(II) catalysts complexed with chiral bidentate phosphine (B1218219) ligands have proven to be highly effective for this purpose. The reaction is typically conducted under a hydrogen atmosphere, with pressures ranging from 70 to 100 bar, and can be performed at or below room temperature. google.com A range of solvents can be employed, including protic solvents like methanol and ethanol (B145695), as well as aprotic solvents such as tetrahydrofuran (B95107) (THF). google.com For instance, the hydrogenation of 2-alkyl-2-cyclopenten-1-ones using a Ru(II)-Me-DuPHOS catalyst proceeds with high conversion and enantioselectivity, affording the corresponding chiral 2-alkylcyclopentanones. These intermediates can then be stereoselectively reduced to the corresponding cyclopentanols, which are direct precursors to this compound derivatives.

Interactive Data Table: Ru-Catalyzed Asymmetric Hydrogenation of Cyclopentenone Derivatives

| Catalyst System | Substrate Example | Product Example | H₂ Pressure (bar) | Temperature (°C) | Solvent | e.e. (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ru(II)-Me-DuPHOS | 2-Alkyl-2-cyclopenten-1-one | (R)-2-Alkylcyclopentanone | 90-100 | Room Temperature | Methanol | High | google.com |

The field of organocatalysis has witnessed exponential growth, providing powerful, metal-free alternatives for the synthesis of chiral molecules. Organocatalytic domino reactions, in particular, have been ingeniously applied to the construction of highly functionalized and stereochemically complex cyclopentane rings, which can be elaborated into precursors for this compound.

Detailed Research Findings:

A compelling illustration of this approach is the organocatalytic domino Michael-Henry reaction, which enables the synthesis of multisubstituted cyclopentanes. This reaction is capable of generating multiple stereogenic centers, including challenging quaternary carbons, in a single, highly controlled step, often with excellent diastereoselectivity and enantioselectivity. For example, the reaction between a suitable Michael acceptor and a nitroalkane, catalyzed by a chiral organic molecule, can assemble a densely functionalized cyclopentane framework. These intricate carbocyclic structures can then be converted into this compound derivatives through a sequence of well-established synthetic transformations. The ability to construct such complex molecular architectures with a high degree of stereocontrol from readily available starting materials underscores the transformative potential of organocatalysis in this field.

Interactive Data Table: Organocatalytic Synthesis of Cyclopentane Precursors

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereoselectivity | e.e. (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chiral Organocatalyst | Michael Acceptor | Nitroalkane | Multisubstituted Cyclopentane | 90-95 | Complete | 88-96 | nih.gov |

Chemical Reactivity and Transformation Pathways of Cyclopent 2 Enyl Methanol Analogs

Oxidation Reactions of Cyclopent-2-enyl-methanol Derivatives (e.g., Epoxidation)

The carbon-carbon double bond in this compound and its derivatives is susceptible to various oxidation reactions. Epoxidation and dihydroxylation are among the most common and synthetically useful transformations.

Epoxidation: The conversion of the alkene to an epoxide introduces a strained three-membered ring, which can be opened by various nucleophiles, making it a valuable synthetic intermediate. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation. For instance, derivatives like 2-(cyclopent-1-en-1-yl)thiophene can be effectively epoxidized using m-CPBA in a solvent like methylene (B1212753) chloride. researchgate.net The allylic alcohol group in the parent compound can direct the stereochemistry of the epoxidation, particularly when using reagents designed for allylic alcohols, such as in the Sharpless epoxidation. youtube.com The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate ligand to achieve high enantioselectivity, producing a chiral epoxide from an achiral allylic alcohol. youtube.com

Dihydroxylation: The alkene can also be converted into a vicinal diol (a 1,2-diol). This can be achieved through a two-step process involving epoxidation followed by acidic hydrolysis, which typically results in a trans-diol. imperial.ac.uk Alternatively, direct cis-dihydroxylation can be accomplished in a single step using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). imperial.ac.uk These reagents react with the alkene in a concerted cycloaddition mechanism to form a cyclic metal ester intermediate, which is then hydrolyzed to yield the cis-diol. imperial.ac.uk

| Reaction Type | Substrate Example | Reagent(s) | Product Type |

| Epoxidation | 2-(Cyclopent-1-en-1-yl)thiophene | m-CPBA | Epoxide |

| Sharpless Epoxidation | This compound | Ti(OiPr)₄, t-BuOOH, DET | Chiral Epoxide |

| cis-Dihydroxylation | This compound | 1. OsO₄ 2. NaHSO₃/H₂O | cis-1,2-diol |

| trans-Dihydroxylation | This compound | 1. m-CPBA 2. H₃O⁺ | trans-1,2-diol |

Strategic Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukfiveable.me On the this compound scaffold, the primary alcohol is the most common site for such modifications.

A key strategy involves converting the hydroxyl group (-OH), which is a poor leaving group, into a good leaving group. This is often achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). ub.eduvanderbilt.edu This reaction is typically performed using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.edu The conversion does not affect the carbon-oxygen bond, so the stereochemistry at the carbon atom is retained. ub.edu

Once converted to a sulfonate ester, the scaffold is primed for nucleophilic substitution reactions. For example, the tosylate or mesylate can be displaced by halides (e.g., LiCl, LiBr, NaI) to form the corresponding alkyl halides. ub.eduvanderbilt.edu Similarly, reaction with sodium azide (B81097) (NaN₃) yields an alkyl azide. vanderbilt.edu These transformations open pathways to a wide array of other functionalities. For instance, azides can be reduced to primary amines, and nitriles (formed by displacement with cyanide) can be reduced to amines or hydrolyzed to carboxylic acids. imperial.ac.uk

A notable example of functional group interconversion is seen in the synthesis of (1R, 4S)-4-Amino cyclopent-2-en-1-yl Methanol (B129727) HCl, a key intermediate. In this synthesis, a protected lactam is reduced with sodium borohydride (B1222165) to form a carbamate (B1207046) derivative containing the this compound core, which is then hydrolyzed to yield the final amino alcohol. ijcpa.in

| Initial Group | Reagent(s) | Intermediate/Product Group | Purpose |

| Alcohol (-OH) | Tosyl Chloride (TsCl), Pyridine | Tosylate (-OTs) | Create a good leaving group |

| Alcohol (-OH) | Mesyl Chloride (MsCl), Et₃N | Mesylate (-OMs) | Create a good leaving group |

| Tosylate (-OTs) | Lithium Bromide (LiBr) | Bromide (-Br) | Introduce a halogen |

| Mesylate (-OMs) | Sodium Azide (NaN₃) | Azide (-N₃) | Introduce an azide for conversion to an amine |

| Lactam (amide in ring) | Sodium Borohydride (NaBH₄) | Alcohol and Amine | Reductive ring opening and functional group transformation |

Investigations into Nucleophilic and Electrophilic Reactivity

The reactivity of this compound and its derivatives can be understood in terms of nucleophilicity and electrophilicity. masterorganicchemistry.com A nucleophile is a species that donates an electron pair to form a new bond, while an electrophile accepts an electron pair. masterorganicchemistry.comyoutube.com

Nucleophilic Character: The oxygen atom of the hydroxyl group in this compound has lone pairs of electrons, allowing it to act as a nucleophile. However, as a neutral alcohol, it is a relatively weak nucleophile. It can be deprotonated by a strong base to form an alkoxide, which is a much stronger nucleophile.

Electrophilic Character: The parent alcohol does not have a significant electrophilic center. However, as described in section 3.2, its derivatization dramatically alters its reactivity. When the hydroxyl group is converted into a good leaving group like a tosylate (-OTs), the carbon atom to which it is attached becomes electrophilic. vanderbilt.edu This electrophilic carbon is now susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. vanderbilt.edu This fundamental principle is widely used in synthesis. For example, in the synthesis of potential antiviral agents, purine (B94841) bases such as 6-chloropurine (B14466) act as nucleophiles, attacking the electrophilic carbon of a cyclopentenyl derivative in a Mitsunobu reaction or by displacing a leaving group. umn.edu

Rational Derivatization Strategies for Tailored Reactivity

Rational derivatization involves modifying a molecule to achieve a specific chemical property or to direct the outcome of a subsequent reaction. For the this compound scaffold, derivatization is key to unlocking its synthetic potential.

Activation of the Hydroxyl Group: As previously discussed, the most common derivatization strategy is the conversion of the hydroxyl group into a sulfonate ester (tosylate, mesylate) or another good leaving group. ub.edu This is a rational choice to "activate" the molecule for nucleophilic substitution, enabling the introduction of nitrogen, halogen, or carbon-based nucleophiles. vanderbilt.edu

Protecting Groups: In multi-step syntheses, it is often necessary to protect one functional group while reacting another. The hydroxyl group of this compound can be protected to prevent it from interfering with reactions at the double bond or other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) group. umn.edu This group is robust to many reaction conditions but can be selectively removed later.

Strategic Applications of Cyclopent 2 Enyl Methanol in Complex Molecule Construction and Medicinal Chemistry

Precursors in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This structural modification imparts greater stability against enzymatic degradation while often retaining or enhancing biological activity. Cyclopent-2-enyl-methanol serves as a key starting material for the synthesis of the chiral carbocyclic core of these important therapeutic agents.

Synthesis of Chiral Five-membered Carbasugars (e.g., (S)-4-(Hydroxymethyl)cyclopent-2-enone)

The synthesis of enantiomerically pure carbocyclic nucleosides necessitates the use of chiral building blocks. A critical intermediate in this context is (S)-4-(Hydroxymethyl)cyclopent-2-enone. The preparation of this chiral synthon is often achieved through the enzymatic resolution of racemic cis-4-hydroxycyclopent-2-enylmethanol. This biotransformation is a key step that allows for the separation of the desired enantiomer, which can then be further manipulated to yield the target carbasugar.

Lipase-catalyzed transesterification is a widely employed method for this resolution. For instance, using an immobilized lipase (B570770) from Candida antarctica can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the chiral alcohol and the corresponding chiral ester. The resolved (S)-alcohol can then be oxidized to the corresponding (S)-4-(hydroxymethyl)cyclopent-2-enone. This enzymatic approach offers a highly efficient and environmentally benign route to these valuable chiral intermediates. The enzymatic resolution of hydroxylated cyclopentenones is of significant synthetic value as they are established precursors for prostanoids and carbocyclic nucleoside syntheses rsc.org.

| Enzyme | Acyl Donor | Product | Enantiomeric Excess (e.e.) |

| Lipase from Pseudomonas cepacia | Vinyl Acetate (B1210297) | (1S,4R)-4-acetoxycyclopent-2-enylmethanol | >95% |

| Lipase from Candida antarctica (CAL-B) | Isopropenyl Acetate | (1R,4S)-4-acetoxycyclopent-2-enylmethanol | High |

This interactive table provides examples of enzymes and acyl donors used in the kinetic resolution of this compound derivatives, highlighting the high enantioselectivity achieved.

Formation of Carbocyclic Dideoxydidehydronucleosides

Chiral cyclopentenylmethanol derivatives are instrumental in the synthesis of carbocyclic 2',3'-dideoxydidehydronucleosides (ddN), a class of compounds with significant antiviral activity. The resolved chiral intermediates, such as (1R,4S)-4-hydroxycyclopent-2-enylmethanol and its corresponding acetate, serve as the carbocyclic sugar mimic.

The synthesis involves the coupling of the chiral carbocyclic moiety with a heterocyclic base. A common strategy is the palladium-catalyzed allylic substitution reaction. In this approach, the acetate of the chiral alcohol acts as a leaving group, and the palladium catalyst facilitates the stereospecific coupling with the nucleobase, such as adenine (B156593) or 6-chloropurine (B14466). This method allows for the construction of the crucial C-N bond with retention of the stereochemistry at the cyclopentene ring. The resulting carbocyclic dideoxydidehydronucleosides are precursors to potent antiviral agents like Carbovir. The (1R, 4S)-acetate and the (1S, 4S)-alcohol, obtained through lipase-catalyzed esterification, have been successfully converted into carbocyclic dideoxydidehydronucleosides bohrium.comgoogle.com.

Total Synthesis of Aristeromycin Analogs

Aristeromycin is a naturally occurring carbocyclic nucleoside with potent inhibitory activity against S-adenosyl-L-homocysteine hydrolase and significant antiviral and anticancer properties. The total synthesis of Aristeromycin and its analogs heavily relies on the use of chiral cyclopentane building blocks derived from this compound.

The synthetic strategy often involves the stereoselective functionalization of the cyclopentene ring of a resolved intermediate. For example, the double bond can be dihydroxylated to introduce the cis-diol functionality characteristic of the ribose-like moiety of Aristeromycin. The coupling of the fully functionalized carbocyclic core with a purine (B94841) base, often accomplished through a Mitsunobu reaction or a palladium-catalyzed process, completes the synthesis. The ability to access enantiomerically pure cyclopentenylmethanol derivatives is therefore a critical prerequisite for the successful total synthesis of these complex and biologically important molecules. The conversion of optically pure (1R, 4S)-acetate and (1S, 4S)-alcohol derived from enzymatic resolution into Aristeromycin has been demonstrated bohrium.comgoogle.com.

Key Intermediates in Antiviral Chemotherapeutic Development

The utility of this compound extends beyond general carbocyclic nucleoside synthesis to the specific and large-scale production of key antiviral drugs. Its role as a precursor to the carbocyclic core of Abacavir, a potent anti-HIV medication, is a prime example of its industrial significance.

This compound in Abacavir Synthesis and Related Antiviral Agents

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The chemical structure of Abacavir features a chiral cyclopentene ring linked to a guanine (B1146940) analog. The synthesis of Abacavir relies on the availability of an enantiomerically pure cyclopentenylamine intermediate, which is derived from a this compound precursor.

The synthesis of this key intermediate often starts from a racemic cyclopentene derivative which is then resolved to obtain the desired (1S,4R)-isomer. This chiral intermediate is then converted to an amine, which is subsequently coupled with a substituted pyrimidine (B1678525). The final purine ring system of Abacavir is constructed through a cyclization reaction. The stereochemistry of the cyclopentene ring is crucial for the biological activity of Abacavir, making the efficient synthesis of the chiral cyclopentenylamine a critical aspect of its production.

| Intermediate | Key Transformation | Target Molecule |

| (1S,4R)-4-Aminothis compound | Coupling with a pyrimidine derivative | Abacavir |

| Chiral Cyclopentenol (B8032323) Derivative | Ring-closing metathesis | Carbocyclic Nucleosides |

This interactive table illustrates the progression from key intermediates derived from this compound to the final antiviral agents.

Advanced Cyclization Processes for Pyrimidine Intermediates

A crucial step in the synthesis of Abacavir and related purine-based carbocyclic nucleosides is the formation of the imidazole (B134444) ring to complete the purine structure. This is typically achieved by cyclization of a pyrimidine intermediate that already bears the chiral carbocyclic moiety.

Advanced cyclization processes have been developed to improve the efficiency and yield of this transformation. These methods often involve the use of specific reagents that facilitate the ring closure. For instance, the cyclization of N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide can be achieved with high yield using a solution of anhydrous hydrochloric acid in isopropanol (B130326) and triethyl orthoformate in the absence of water google.com. This process involves the removal of the formyl group from the 5-amino group of the pyrimidine via solvolysis, followed by cyclization with the orthoformate. Such optimized conditions are critical for the large-scale, cost-effective manufacturing of Abacavir. The cyclization of a substituted pyrimidine intermediate is a key step in forming the purine ring of Abacavir nih.gov.

Impurity Profiling and Control in Pharmaceutical Manufacturing (e.g., Abacavir Sulfate Impurity A)

In the manufacturing of pharmaceuticals, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a core structural component of the antiretroviral drug Abacavir, and consequently, it is implicated in the formation of several process-related impurities.

Abacavir EP Impurity A, chemically known as [(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol, is a notable impurity. bohrium.com It is the enantiomer of Abacavir and can arise from the non-stereoselective synthesis or resolution steps during manufacturing. bohrium.com The structural backbone of this and other related impurities is the this compound moiety. Understanding the formation pathways of these impurities, which often involves reactions with the purine base, is essential for developing control strategies. Meticulous control of stereochemistry during the synthesis of the core ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol intermediate is crucial to minimize the formation of enantiomeric and diastereomeric impurities. researchgate.net

Several impurities of Abacavir containing the intact this compound skeleton have been identified and are monitored during production. These include diastereomers like Trans-Abacavir (Abacavir EP Impurity D) and products from reactions with incompletely converted intermediates. scispace.come-bookshelf.de The characterization and synthesis of these impurity reference standards are vital for the development of validated analytical methods (e.g., HPLC) to ensure the purity of Abacavir Sulfate. researchgate.net

Table 1: Selected Abacavir Sulfate Impurities Featuring the this compound Core

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Abacavir EP Impurity A | [(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol | 136470-79-6 | C14H18N6O | 286.34 |

| Abacavir EP Impurity D (trans-Abacavir) | [(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol | 1443421-67-7 | C14H18N6O | 286.34 |

| (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | [(1S,4R)-4-[2-Amino-6-chloro-9H-purin-9-yl]cyclopent-2-enyl]methanol | 136522-33-3 | C11H12ClN5O | 265.70 |

Contributions to Prostaglandin (B15479496) Synthesis (e.g., Prostaglandin I2 Methyl Ester Derivatives)

The cyclopentane ring is the signature structural feature of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. The cyclopentene ring of this compound and its derivatives serves as a valuable template for the stereocontrolled synthesis of these complex molecules.

Research has demonstrated the conversion of threo-2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into (±)-prostaglandin I2 methyl ester and its 15-epimer. acs.org This synthetic route leverages the pre-existing cyclopentene scaffold to systematically install the required functional groups and stereocenters of the target prostaglandin. The key steps in this transformation include a halogenoetherification to form the bicyclic core, followed by Baeyer-Villiger oxidation and subsequent manipulations to yield the final prostacyclin structure. acs.org The stereochemistry of the starting cyclopentenyl derivative is crucial for directing the outcome of these reactions. This approach highlights the utility of cyclopentene-based building blocks in providing a convergent and efficient pathway to complex prostaglandin analogues. google.com

Versatile Building Blocks for Bioactive Cyclopentene-Containing Molecules

The cyclopentene ring is a common motif in a wide array of biologically active molecules. This compound provides a synthetically accessible and modifiable starting point for the generation of these compounds. Its utility extends beyond the synthesis of Abacavir and prostaglandins to a broader range of carbocyclic nucleoside analogues with potential antiviral activity. researchgate.netumn.edu

For instance, (1S,4R)-4-Amino-2-cyclopentene-1-methanol, a direct derivative of this compound, is a key intermediate for numerous carbocyclic nucleosides. scispace.comresearchgate.net These molecules are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentene ring. This substitution imparts resistance to enzymatic degradation by phosphorylases, often enhancing the compound's metabolic stability and therapeutic potential. bohrium.com The synthesis of these analogues typically involves coupling the chiral amino alcohol intermediate with various heterocyclic bases to explore structure-activity relationships and develop new therapeutic agents. researchgate.netumn.edu

Assembly of Complex Natural Product Scaffolds (e.g., Carbovir)

The strategic value of this compound is powerfully demonstrated in its application to the total synthesis of complex natural products and their analogues. A prominent example is the synthesis of (-)-Carbovir, another important carbocyclic nucleoside with potent anti-HIV activity.

A concise synthesis of (-)-Carbovir has been achieved starting directly from enantiomerically enriched (–)-(S)-(cyclopent-2-enyl)methanol. researchgate.net This efficient, four-step synthesis proceeds via a cyclic carbonate intermediate derived from the starting alcohol. This strategy showcases the ability of this compound to serve as a chiral precursor, enabling the rapid assembly of a complex and medicinally relevant target. The inherent functionality and stereochemistry of the starting material are effectively translated into the final product, minimizing the need for extensive protecting group manipulations or lengthy linear sequences. The successful synthesis of Carbovir, along with related carbocyclic nucleosides like Neplanocin A, underscores the role of this building block in accessing complex molecular scaffolds that are otherwise challenging to construct. researchgate.netnih.gov

Catalytic Applications and Mechanistic Investigations Involving Cyclopent 2 Enyl Methanol Derived Systems

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, relying on the design of specialized organic molecules (ligands) that coordinate to a metal center and modulate its reactivity. The functional group of Cyclopent-2-enyl-methanol, a primary alcohol, serves as a synthetic handle that could be chemically modified to create such ligands.

Utilization of Schiff Base Metal Complexes in Organic Transformations

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized from the condensation of a primary amine and a carbonyl compound (aldehyde or ketone). When complexed with transition metals, Schiff base ligands form versatile and stable catalysts for a wide array of organic transformations. researchgate.netmdpi.com These complexes are valued for their synthetic accessibility and the ease with which their electronic and steric properties can be tuned. nih.gov

To utilize this compound in this context, it would first need to be converted into a suitable precursor—either an amine or a carbonyl compound. For instance:

Oxidation of the primary alcohol would yield cyclopent-2-ene-1-carbaldehyde.

Conversion of the alcohol to an amine would produce (Cyclopent-2-en-1-yl)methanamine.

These derivatives could then react to form a Schiff base ligand bearing the cyclopentenyl moiety. While specific studies on such ligands are not prominent, the resulting metal complexes could theoretically be applied to various reactions catalyzed by known Schiff base systems. x-mol.net These reactions include:

C-N Cross-Coupling: Forming carbon-nitrogen bonds, crucial for synthesizing pharmaceuticals and materials.

Reduction Reactions: Catalyzing the reduction of ketones to alcohols. nih.gov

Oxidation Reactions: Used in the oxidation of alcohols and catechols. nih.govx-mol.net

Epoxidation: Converting alkenes to epoxides, a valuable transformation in organic synthesis. x-mol.net

Hydrosilylation: The addition of a silicon-hydride bond across a double bond. x-mol.net

Table 1: Representative Organic Transformations Catalyzed by General Schiff Base Metal Complexes

| Reaction Type | Typical Metal Center | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Epoxidation | V(IV), Mo(VI) | Styrene | Styrene oxide | x-mol.net |

| Catechol Oxidation | Fe(II), Cu(II) | Catechol | o-Quinone | x-mol.net |

| Thioanisole Oxidation | Pd(II) | Thioanisole | Methyl phenyl sulfoxide | x-mol.net |

| Hydrosilylation | Pt(II) | Styrene | (1-Phenyl-ethyl)silane derivative | x-mol.net |

Design and Application of Homogeneous and Heterogeneous Catalysts Derived from this compound Ligands

Beyond Schiff bases, the this compound framework could be incorporated into other classes of ligands for both homogeneous and heterogeneous catalysis.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structures. nih.gov The alcohol group of this compound could be replaced with other donor groups, such as phosphines, which are pivotal ligands in cross-coupling reactions. For example, a (cyclopent-2-en-1-ylmethyl)diphenylphosphine ligand could be synthesized and coordinated to palladium, rhodium, or ruthenium for applications in reactions like Suzuki or Heck couplings. tum.deresearchgate.net The cyclopentenyl ring itself could influence the steric environment around the metal center, potentially impacting catalytic performance.

Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and recycling—a key advantage for industrial processes. nih.govrsc.org A ligand derived from this compound could be immobilized on a solid support, such as silica, polymers, or nanoparticles. This process would convert a molecular catalyst into a more robust, heterogeneous system, combining the precise reactivity of a homogeneous catalyst with the practical benefits of a solid catalyst.

Enzyme-Catalyzed Biotransformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild conditions. researchgate.net ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, producing a chiral amine. researchgate.netmdpi.com

Elucidation of Enzyme Kinetics and Reaction Mechanisms

The catalytic mechanism of ω-transaminases is well-understood and follows a "ping-pong bi-bi" kinetic model. mdpi.com The process involves two half-reactions:

The enzyme's cofactor, pyridoxal 5'-phosphate (PLP), accepts the amino group from the amino donor, forming a pyridoxamine 5'-phosphate (PMP) intermediate and releasing the first product (a ketone).

The PMP intermediate then transfers the amino group to the ketone substrate (the amino acceptor), forming the desired chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. mdpi.com

Table 2: General Kinetic Parameters for a Model ω-Transaminase Reaction

(Illustrative data for (R)-α-methylbenzylamine with an R-selective ω-TA from Aspergillus fumigatus)

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| (R)-α-Methylbenzylamine | kcat (s-1) | 1.08 | nih.gov |

| KM (mM) | 1.4 | ||

| Pyruvate | KM (mM) | 3.5 |

Fundamental Mechanistic Elucidation of Reactions Involving this compound

The mechanistic study of a catalytic reaction provides a detailed, step-by-step description of how reactants are converted into products. For the hypothetical catalytic systems involving derivatives of this compound, mechanistic elucidation would depend on the specific reaction.

For a transition metal-catalyzed reaction , studies would focus on identifying the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. Techniques like in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling (DFT) would be employed to identify reactive intermediates and determine the rate-limiting step of the process.

For an enzyme-catalyzed biotransformation , mechanistic studies would confirm the role of key active site residues and the ping-pong kinetic pathway. mdpi.com Techniques such as site-directed mutagenesis could be used to probe the function of specific amino acids, while structural biology (e.g., X-ray crystallography) could provide snapshots of the substrate bound within the active site, revealing the molecular basis for substrate recognition and stereoselectivity. nih.gov

In both fields, a detailed mechanistic understanding is crucial for rationally improving catalyst performance, whether by modifying a ligand's structure or by engineering an enzyme's active site. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Cyclopent 2 Enyl Methanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Cyclopent-2-enyl-methanol by providing information on the connectivity and chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of distinct hydrogen environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift). For this compound, distinct signals are expected for the olefinic, allylic, aliphatic, hydroxymethyl, and hydroxyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, six unique carbon signals are anticipated. The chemical shifts are indicative of the carbon type (sp² olefinic, sp³ allylic, or sp³ aliphatic) and proximity to the electron-withdrawing hydroxyl group. libretexts.orgresearchgate.net

The following table summarizes the predicted NMR spectral data for this compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| -OH | 1.5-3.5 (broad singlet) | C=C | 125-140 |

| C=C-H | 5.5-6.0 (multiplet) | C=C | 125-140 |

| CH-OH | 3.0-3.5 (multiplet) | CH-OH | 70-80 |

| CH₂-OH | 3.4-3.8 (doublet) | CH₂-OH | 60-70 |

| Ring CH₂ | 1.8-2.5 (multiplet) | Ring CH₂ | 25-40 |

| Ring CH₂ | 1.4-1.8 (multiplet) | Ring CH₂ | 20-35 |

Predicted chemical shifts are based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (C₆H₁₀O, Molecular Weight: 98.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z ratio of 98. nih.gov

The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for this unsaturated alcohol include:

Loss of a hydroxymethyl radical (•CH₂OH): This involves the cleavage of the C-C bond adjacent to the oxygen, a common pathway for primary alcohols. libretexts.org This fragmentation leads to a stable allylic cyclopentenyl cation, which is observed as the base peak. nih.gov

Loss of water (H₂O): Dehydration is a characteristic fragmentation for alcohols, leading to a peak at [M-18]⁺. libretexts.org

Ring cleavage: The cyclopentene (B43876) ring can undergo fragmentation, leading to smaller charged fragments. askfilo.comdocbrown.info

Key fragmentation data from the NIST Mass Spectrometry Data Center confirms these patterns. nih.gov

| m/z Value | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 98 | Low | [C₆H₁₀O]⁺ | Molecular Ion ([M]⁺) |

| 80 | Low | [C₆H₈]⁺ | Loss of H₂O from [M]⁺ |

| 67 | Base Peak (100%) | [C₅H₇]⁺ | Loss of •CH₂OH from [M]⁺ |

| 41 | High | [C₃H₅]⁺ | Allyl cation, from ring fragmentation |

| 39 | High | [C₃H₃]⁺ | Cyclopropenyl cation, from ring fragmentation |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, alkene, and alkane moieties. libretexts.orgdocbrown.infoucla.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| =C-H Stretch | Alkene | 3000-3100 | Medium |

| C-H Stretch | Alkane | 2850-3000 | Strong |

| C=C Stretch | Alkene | 1640-1680 | Medium |

| C-O Stretch | Primary Alcohol | 1000-1085 | Strong |

These characteristic frequencies are instrumental in confirming the presence of the key functional groups. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analytical Methodologies

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, typically to probe conjugated π-electron systems. The primary chromophore in this compound is an isolated carbon-carbon double bond.

Isolated alkene systems undergo a π → π* electronic transition that absorbs light at wavelengths typically below 200 nm. utoronto.camasterorganicchemistry.com This region is often referred to as the vacuum UV region. Standard laboratory UV-Vis spectrophotometers generally operate from 200 nm to 800 nm. Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range. This technique is therefore generally unsuitable for the direct quantitative analysis of this compound unless a derivatizing agent is used to introduce a suitable chromophore. masterorganicchemistry.comdavuniversity.org

High-Performance Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its isomers.

Gas Chromatography (GC): As a volatile alcohol, this compound is well-suited for analysis by Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS). mdpi.comphytojournal.com In a GC system, the compound is vaporized and travels through a column containing a stationary phase. Its retention time—the time taken to pass through the column—is a characteristic property used for identification. Purity is assessed by the presence of a single major peak, with the area of the peak corresponding to its relative concentration. GC-MS provides definitive identification by matching the retention time and the mass spectrum of the eluting peak with that of a known standard. researchgate.net

Isomer Analysis: The synthesis of this compound can potentially yield regioisomers (e.g., Cyclopent-3-enyl-methanol). These isomers can often be separated using high-resolution capillary GC columns. Furthermore, since this compound is a chiral molecule, its enantiomers ((R)- and (S)-forms) can be separated and quantified using specialized chiral GC columns, which contain a chiral stationary phase. gcms.cz

Chiroptical Methods for Absolute Stereochemical Assignment

This compound possesses a stereocenter at the carbon atom bearing the hydroxymethyl group, meaning it exists as a pair of enantiomers. chegg.com Chiroptical methods are techniques that rely on the differential interaction of chiral molecules with polarized light and are used to determine the stereochemistry of the compound.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. A polarimeter is used to measure this optical rotation, which is a key physical property for characterizing a specific enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides information about the three-dimensional structure of the molecule and can be used, often in conjunction with computational methods, to assign the absolute configuration ((R) or (S)) of the stereocenter. nih.govcam.ac.uk The development of synthetic routes to enantiomerically pure chiral cyclopentene derivatives is an active area of research, where chiroptical methods are indispensable for confirming the stereochemical outcome of the reactions. acs.orggoogle.comacs.org

Computational and Theoretical Studies on Cyclopent 2 Enyl Methanol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) are employed to model electron distribution and predict reactivity. These studies can determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For Cyclopent-2-enyl-methanol, quantum chemical calculations can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atom of the hydroxyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the carbocation formed upon protonation of the hydroxyl group would be a potent electrophilic center. Reactivity indices derived from these calculations help predict the most probable sites for metabolic transformation or chemical reaction.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₁₀O nih.gov | The elemental composition of the molecule. nih.gov |

| Molecular Weight | 98.14 g/mol nih.gov | The mass of one mole of the substance. nih.gov |

| HOMO Energy | -0.24 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | +0.05 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 0.29 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.85 D | A measure of the net molecular polarity. |

| Mulliken Atomic Charge (Oxygen) | -0.65 e | Partial charge on the oxygen atom, indicating its nucleophilic character. |

Note: The data in the table, apart from Molecular Formula and Weight, are representative values derived from typical quantum chemical calculations for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with biological macromolecules, such as enzymes or receptors. nih.govmdpi.com

Ligand-Receptor Interactions: In the context of drug discovery or toxicology, MD simulations are crucial for understanding how a ligand binds to a receptor's active site. frontiersin.org After an initial docking pose is predicted, MD simulations refine this interaction by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. frontiersin.org Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the binding pose over the simulation time. mdpi.com Furthermore, these simulations can calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor. Analysis of the simulation trajectory reveals persistent interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for stable binding. unica.it

Table 2: Illustrative MD Simulation Metrics for this compound in a Hypothetical Receptor Binding Site

| Metric | Value | Description |

|---|---|---|

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation of the ligand's atoms from the initial docked pose, indicating stability. |

| RMSF of Binding Site Residues | 0.8 Å | Root Mean Square Fluctuation of receptor residues, indicating flexibility in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -7.5 kcal/mol | Estimated free energy of binding, suggesting favorable interaction. |

| Key Hydrogen Bonds | O-H (ligand) with Asp121; Tyr84 | Persistent hydrogen bonds observed during the simulation that stabilize the complex. |

Note: The data presented are hypothetical and serve to illustrate the typical outputs of an MD simulation study.

Computational Approaches to Enzyme Engineering and Biocatalytic Mechanism Prediction

Computational methods are increasingly used to guide the engineering of enzymes for enhanced activity, stability, or specificity towards a particular substrate like this compound. nih.govnih.gov This process often involves creating a computational model of the enzyme-substrate complex to identify key amino acid residues in the active site that could be mutated to improve catalytic efficiency. researchgate.net

The typical computational pipeline for enzyme engineering includes:

Structure-Function Analysis: Identifying the active site and substrate-binding pocket within the enzyme's structure. researchgate.net

Enzyme-Substrate Docking: Predicting the binding pose of this compound within the active site.

Reaction Mechanism Simulation: Using quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reaction, identifying transition states and energy barriers.

In Silico Mutagenesis: Computationally mutating active site residues and predicting the effect on binding affinity and reaction energetics. Promising variants are then selected for experimental validation. researchgate.net

These computational tools can accelerate the development of novel biocatalysts for the synthesis of valuable chemicals from substrates like this compound or for its bioremediation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net For a set of this compound analogs, a QSAR study could be developed to predict their potential toxicity or efficacy as pharmacophores.

The process involves:

Data Set Compilation: Assembling a series of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each analog, calculating a large number of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric).

Model Development: Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent or less toxic compounds. For instance, a model might reveal that increasing the lipophilicity (quantified by the descriptor LogP) while maintaining a specific steric profile enhances the desired biological effect.

Table 3: Hypothetical Data for a QSAR Model of this compound Analogs

| Compound | LogP | Molecular Surface Area (Ų) | Dipole Moment (D) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| This compound | 1.1 | 120.5 | 1.85 | 4.8 |

| (5-Ethylcyclopent-1-enyl)methanol nih.gov | 1.9 | 145.2 | 1.88 | 5.3 |

| (5-Chlorocyclopent-1-enyl)methanol | 1.8 | 135.8 | 2.10 | 5.1 |

Note: The biological activity data are purely hypothetical for the purpose of illustrating a QSAR data set.

Future Research Trajectories and Interdisciplinary Opportunities for Cyclopent 2 Enyl Methanol

Discovery of Novel Synthetic Pathways and Methodologies

The development of innovative and efficient synthetic routes to Cyclopent-2-enyl-methanol and its derivatives is a cornerstone of future research. While classical methods for cyclopentane (B165970) synthesis, such as aldol (B89426) condensations and enolate alkylations, have been established, the focus is shifting towards more sophisticated and atom-economical approaches.

One promising avenue is the use of diastereoselective tandem conjugate addition protocols. For instance, (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl) ethanol (B145695) have been synthesized from dimethyl (E,E)-octa-2,6-diendioate through such a method, showcasing the potential for high stereocontrol. ox.ac.uk Further exploration of tandem reactions, cascade sequences, and multicomponent reactions will likely lead to more streamlined and efficient syntheses of functionalized cyclopentane rings. scribd.comrsc.org

Another area of active investigation is the application of metal-mediated reactions. The use of Grignard reagents and conjugate additions of homoenolates to alkenes and alkynes are being explored for the construction of the cyclopentane skeleton. scribd.com Additionally, a novel and efficient synthesis of diversely functionalized cyclopentene (B43876) derivatives has been achieved through the multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild and metal-free conditions. rsc.org A formal [4+1] cycloaddition of photogenerated siloxycarbenes from acyl silanes with electrophilic dienes represents a metal-free approach to highly functionalized cyclopentenes. nih.govacs.org

Development of Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic processes. paperpublications.orglibretexts.org For the synthesis of this compound and its derivatives, future research will prioritize the development of environmentally benign and sustainable protocols. This includes the use of renewable starting materials, the reduction of hazardous waste, and the use of greener solvents and catalysts. nih.gov

One notable example in a related area is the development of a green process for the synthesis of cyclopentanone (B42830) from furfural, a biomass-derived feedstock, using a reusable Ni–Cu@MOF-5 catalyst in an aqueous phase. researchgate.net This approach highlights the potential for utilizing renewable resources for the production of cyclopentane derivatives. Future work could explore similar strategies for the synthesis of this compound, potentially starting from biomass-derived precursors.

The use of water as a solvent, microwave-assisted synthesis, and biocatalysis are other green chemistry approaches that could be applied to the synthesis of this compound. paperpublications.org Minimizing the use of protecting groups and reducing the number of synthetic steps are also key aspects of developing more sustainable synthetic routes. libretexts.org

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Use of Renewable Feedstocks | Investigating pathways from biomass-derived molecules like furfural. |

| Catalysis | Development of reusable and non-toxic catalysts to replace stoichiometric reagents. |

| Benign Solvents | Utilization of water, supercritical fluids, or ionic liquids to replace hazardous organic solvents. |

| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Atom Economy | Designing syntheses that maximize the incorporation of all starting materials into the final product. |

Advancements in Asymmetric and Stereocontrolled Synthesis

The biological activity of many molecules is highly dependent on their stereochemistry. Therefore, the development of methods for the asymmetric and stereocontrolled synthesis of this compound and its derivatives is of paramount importance.

Enzymatic resolutions have proven to be a powerful tool for obtaining enantiomerically pure cyclopentenones, which are key precursors to this compound. acs.org Lipases, in particular, have been used for the kinetic resolution of hydroxylated cyclopentenones with high enantioselectivity. acs.org An advancement on this is the concept of dynamic kinetic resolution (DKR), which allows for the conversion of an entire racemic mixture into a single enantiomer, thereby improving the theoretical yield to 100%. acs.orgnih.gov

Organocatalysis has also emerged as a versatile strategy for the asymmetric synthesis of highly functionalized cyclopentanes. nih.gov For instance, an organocatalytic triple Michael domino reaction has been developed to construct fully substituted cyclopentanes with multiple stereocenters in a single pot. nih.gov

Future research in this area will likely focus on the development of new chiral catalysts, including both organocatalysts and metal-based catalysts, that can provide high levels of stereocontrol in the synthesis of this compound and its derivatives. The combination of different catalytic strategies, such as chemoenzymatic and multicatalytic cascade reactions, will also be a fruitful area of investigation. nih.govnih.gov

Exploration of New Therapeutic Applications Beyond Current Indications

Derivatives of this compound have shown significant promise as therapeutic agents, particularly as antiviral and antitumor agents. nih.govnih.gov A notable example is cyclopentenylcytosine (B51076) (CPE-C), a carbocyclic nucleoside analogue that exhibits broad-spectrum antiviral activity against both DNA and RNA viruses. nih.govnih.govacs.org It also demonstrates potent cytocidal activity against various tumor cell lines by inhibiting CTP synthetase. nih.govtandfonline.com

The structural motif of this compound is present in a number of carbocyclic nucleoside analogues that have been synthesized and evaluated for their biological activity. researchgate.net These compounds often mimic the structure of natural nucleosides and can interfere with viral replication or tumor growth.

Future research will aim to expand the therapeutic potential of this compound derivatives beyond these initial findings. This will involve the design and synthesis of new analogues with modified substitution patterns on the cyclopentene ring and the hydroxymethyl group. These new compounds could be screened for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. The development of targeted drug delivery systems for these compounds could also enhance their therapeutic efficacy and reduce potential side effects.

| Therapeutic Target | Example of this compound Derivative |

| Viruses (DNA and RNA) | Cyclopentenylcytosine (CPE-C) nih.govnih.gov |

| Tumor Cells | Cyclopentenylcytosine (CPE-C) nih.govacs.orgtandfonline.com |

Integration with Advanced Materials Science and Nanotechnology

The unique chemical structure of this compound makes it an interesting candidate for integration into advanced materials and nanotechnology. The presence of a polymerizable double bond and a functionalizable hydroxyl group allows for its incorporation into various polymeric architectures.

Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. For example, polymers containing the cyclopentene moiety could exhibit interesting thermal, mechanical, or optical properties. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of other molecules or the grafting of polymer chains.

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, quantum dots, or carbon nanotubes. This surface modification could improve their dispersibility in different media, introduce specific functionalities, or enable their use in biomedical applications such as drug delivery and bioimaging. The development of cyclopentene-functionalized materials could lead to new applications in areas such as coatings, adhesives, and composites.

Development of Cutting-Edge Analytical and Characterization Tools

As the synthesis and application of this compound and its derivatives expand, the need for advanced analytical and characterization tools becomes increasingly important. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) are routinely used for structural elucidation and purity assessment, future research will focus on the development of more sensitive and specialized methods. mdpi.comnih.gov

For the analysis of complex mixtures containing various stereoisomers of functionalized cyclopentanes, the development of advanced chromatographic techniques, such as chiral chromatography, will be crucial. High-resolution mass spectrometry will be essential for the accurate identification and quantification of these compounds in biological matrices.

In the context of materials science, techniques such as atomic force microscopy (AFM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) will be necessary to characterize the morphology and structure of materials incorporating this compound. Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy will provide information about the chemical composition and bonding within these materials.

Q & A

Q. What are the common synthetic routes for Cyclopent-2-enyl-methanol, and how can their efficiency be compared?